

Application Notes and Protocols for YM-900

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Compound of Interest

Compound Name: YM 900

Cat. No.: B1683505

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Introduction

YM-900, also known as YM-90K, is a potent and selective antagonist of α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, which are ionotropic glutamate receptors crucial for fast excitatory neurotransmission in the central nervous system. Its ability to block these receptors makes it a valuable tool for studying glutamatergic signaling and a potential therapeutic agent for neurological disorders characterized by excitotoxicity, such as stroke. These application notes provide detailed protocols for the dissolution and experimental use of YM-900.

Chemical Properties and Storage

A summary of the key chemical properties of YM-900 is provided in the table below.

Property	Value
Synonyms	YM-90K
CAS Number	143151-35-3
Molecular Formula	C ₁₁ H ₇ N ₅ O ₄
Molecular Weight	273.21 g/mol
Appearance	Solid powder
Solubility	Soluble in DMSO
Storage	Store at -20°C for long-term storage.

Experimental Protocols

Protocol 1: Preparation of YM-900 Stock Solution

This protocol describes the preparation of a high-concentration stock solution of YM-900 in dimethyl sulfoxide (DMSO).

Materials:

- YM-900 powder
- Anhydrous dimethyl sulfoxide (DMSO), sterile
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Calibrated pipettes

Procedure:

- Determine the required concentration and volume: Based on your experimental needs, calculate the mass of YM-900 required to prepare a stock solution of a specific concentration (e.g., 10 mM, 50 mM, or 100 mM).

- **Weigh YM-900:** In a sterile environment (e.g., a laminar flow hood), carefully weigh the calculated amount of YM-900 powder and transfer it to a sterile microcentrifuge tube.
- **Add DMSO:** Add the appropriate volume of sterile DMSO to the microcentrifuge tube containing the YM-900 powder.
- **Dissolve the compound:** Vortex the solution until the YM-900 powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary, but avoid excessive heat.
- **Aliquot and store:** Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Quantitative Data for Stock Solution Preparation:

Desired Stock Concentration	Mass of YM-900 for 1 mL Stock
1 mM	0.273 mg
10 mM	2.73 mg
50 mM	13.66 mg
100 mM	27.32 mg

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the serial dilution of the YM-900 DMSO stock solution into an aqueous buffer or cell culture medium for use in in vitro experiments.

Materials:

- YM-900 stock solution in DMSO
- Sterile cell culture medium or desired aqueous buffer
- Sterile microcentrifuge tubes or multi-well plates

- Calibrated pipettes

Procedure:

- Thaw the stock solution: Thaw a single aliquot of the YM-900 DMSO stock solution at room temperature.
- Perform serial dilutions: Prepare a series of dilutions from the stock solution in your chosen aqueous buffer or cell culture medium. It is crucial to maintain a final DMSO concentration that is non-toxic to the cells, typically below 0.5%.[\[1\]](#)
- Vortex between dilutions: Gently vortex the solution after each dilution step to ensure homogeneity.
- Immediate use: Use the freshly prepared working solutions immediately for your experiments to ensure stability and potency.

Example Dilution Scheme for a 10 mM Stock:

Desired Final Concentration	Volume of 10 mM Stock (μL)	Volume of Medium/Buffer (μL)	Final DMSO Concentration
100 μM	10	990	1%
10 μM	1	999	0.1%
1 μM	0.1	999.9	0.01%

Note: The final DMSO concentration should always be tested for its effect on the specific cell line being used. A vehicle control (medium/buffer with the same final DMSO concentration) should be included in all experiments.

Key Experiments and Methodologies

Experiment 1: In Vitro Neuroprotection Assay

This protocol provides a general framework for assessing the neuroprotective effects of YM-900 against excitotoxicity induced by an AMPA or kainate receptor agonist in a neuronal cell culture model.

Methodology:

- **Cell Culture:** Plate primary neurons or a suitable neuronal cell line (e.g., SH-SY5Y, PC12) in appropriate multi-well plates and culture until they reach the desired confluency and differentiation state.
- **Pre-treatment with YM-900:** Treat the cells with various concentrations of YM-900 (prepared as per Protocol 2) for a specific duration (e.g., 1-2 hours) before inducing excitotoxicity. Include a vehicle control (DMSO) and a positive control (a known neuroprotective agent).
- **Induction of Excitotoxicity:** Expose the cells to an AMPA or kainate receptor agonist (e.g., AMPA, kainic acid) at a concentration known to induce cell death.
- **Co-incubation:** Co-incubate the cells with the agonist and YM-900 for a defined period (e.g., 24 hours).
- **Assessment of Cell Viability:** Measure cell viability using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, LDH (lactate dehydrogenase) release assay, or by using fluorescent microscopy with live/dead cell staining.
- **Data Analysis:** Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the concentration of YM-900 that provides 50% protection (EC_{50}).

Experiment 2: Determination of IC_{50} for AMPA/Kainate Receptor Binding (Competitive Binding Assay)

This protocol describes a competitive binding assay to determine the half-maximal inhibitory concentration (IC_{50}) of YM-900 for the AMPA or kainate receptor.

Methodology:

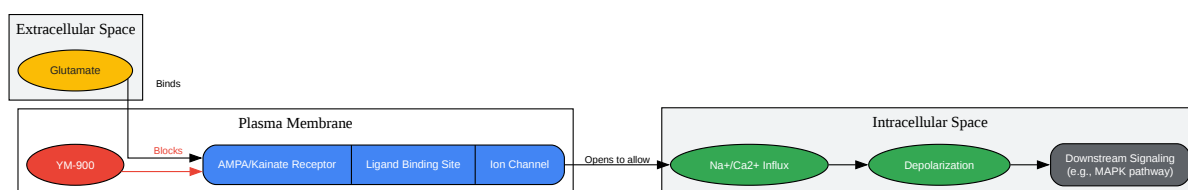
- **Membrane Preparation:** Prepare cell membranes from a cell line or tissue known to express AMPA/kainate receptors.

- **Binding Reaction:** In a multi-well plate, incubate the prepared membranes with a fixed concentration of a radiolabeled AMPA or kainate receptor agonist (e.g., [^3H]AMPA) and varying concentrations of YM-900.
- **Incubation:** Allow the binding reaction to reach equilibrium by incubating at a specific temperature for a defined period.
- **Separation of Bound and Free Ligand:** Separate the membrane-bound radioligand from the free radioligand by rapid filtration through a glass fiber filter.
- **Quantification of Radioactivity:** Measure the radioactivity retained on the filters using a scintillation counter.
- **Data Analysis:** Plot the percentage of specific binding of the radioligand against the logarithm of the YM-900 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC_{50} value.

Signaling Pathways and Experimental Workflows

AMPA/Kainate Receptor Signaling Pathway

YM-900 acts as an antagonist at AMPA and kainate receptors, which are ligand-gated ion channels. The binding of glutamate to these receptors typically leads to the influx of Na^+ and, in some cases, Ca^{2+} ions, resulting in neuronal depolarization. This initial electrical signal can then trigger a cascade of downstream intracellular signaling events.

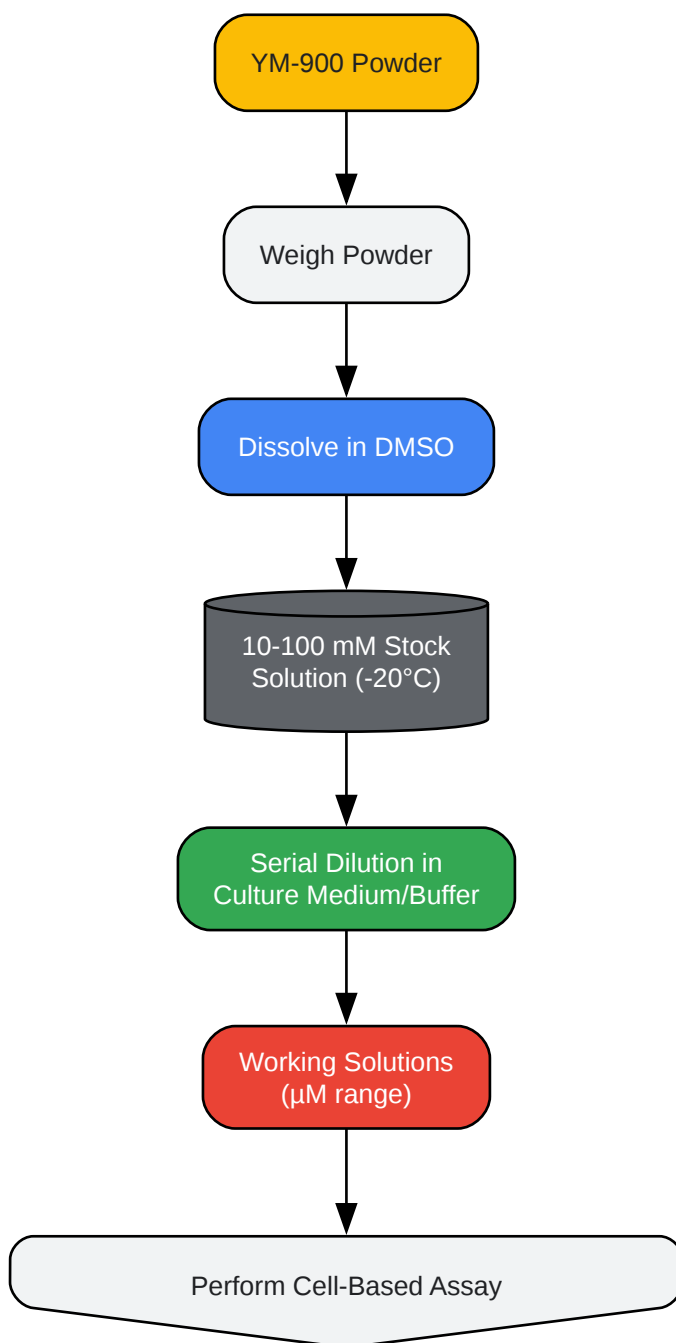


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Caption: YM-900 blocks glutamate binding to AMPA/Kainate receptors.

Experimental Workflow for Dissolving and Using YM-900

The following diagram illustrates the general workflow from receiving YM-900 powder to its application in cell-based assays.

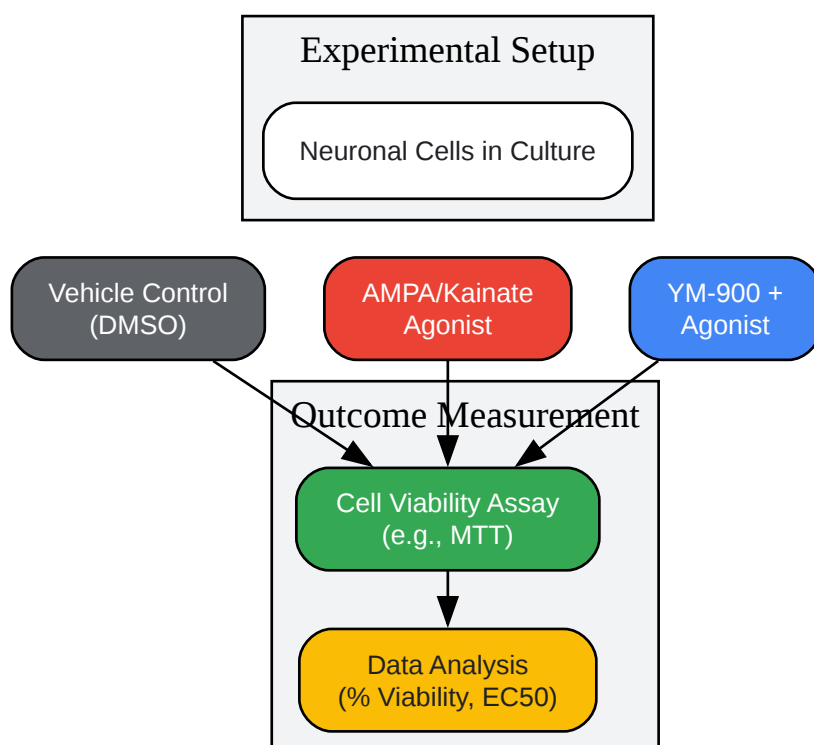


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Caption: Workflow for YM-900 preparation and use in experiments.

Logical Relationship for Neuroprotection Assay

This diagram shows the logical flow of a neuroprotection experiment using YM-900.



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Caption: Logical flow of a YM-900 neuroprotection experiment.

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References

- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
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